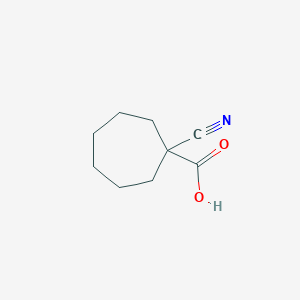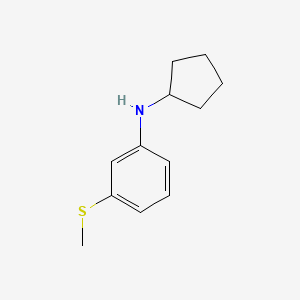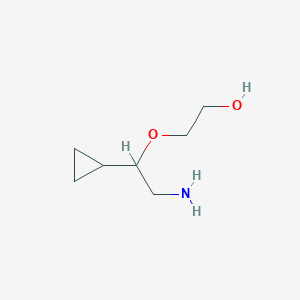![molecular formula C9H10F2S B13302035 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a dimethylbenzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene typically involves the introduction of the difluoromethyl group to a sulfanyl-substituted benzene ring. One common method includes the reaction of a suitable benzene derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The sulfanyl group may also participate in redox reactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
- 4-[(Difluoromethyl)sulfanyl]aniline
- 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
- 1-[(Difluoromethyl)sulfanyl]-2,3,5,6-tetrafluoro-4-(nitromethyl)benzene
Comparison: Compared to these similar compounds, 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups on the benzene ring can also affect its physical and chemical properties, making it distinct from other difluoromethyl sulfanyl-substituted compounds .
Propiedades
Fórmula molecular |
C9H10F2S |
|---|---|
Peso molecular |
188.24 g/mol |
Nombre IUPAC |
4-(difluoromethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
Clave InChI |
HLLVRDJSFCJKLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SC(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
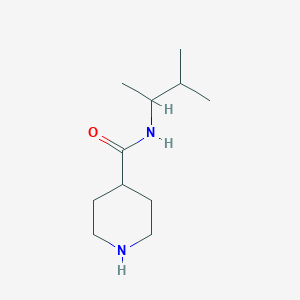
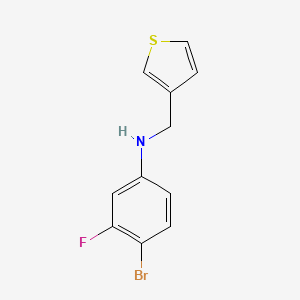
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)
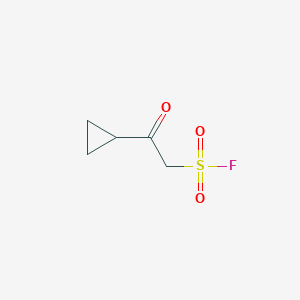

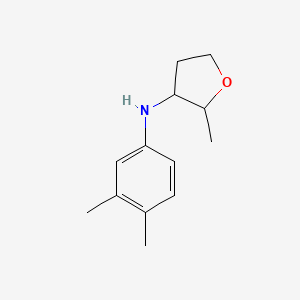
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
